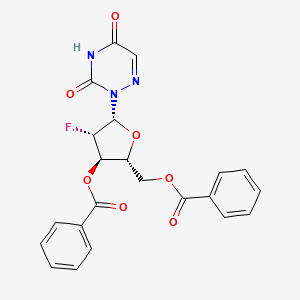

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine

描述

The compound [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate is a fluorinated oxolane derivative with a benzoyloxy substituent at position 3 and a 3,5-dioxo-1,2,4-triazin-2-yl group at position 3. Its stereochemistry (2R,3R,4S,5R) and fluorine substitution at position 4 are critical for its molecular interactions and stability.

属性

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O7/c23-17-18(33-21(29)14-9-5-2-6-10-14)15(12-31-20(28)13-7-3-1-4-8-13)32-19(17)26-22(30)25-16(27)11-24-26/h1-11,15,17-19H,12H2,(H,25,27,30)/t15-,17+,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGXMUHAJPVIB-QXCFHYIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article explores its biological activity, including antimicrobial properties, antitumor effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

This compound features several significant functional groups:

- Benzoyloxy group : Known for enhancing biological activity.

- Fluoro substituent : Often associated with increased potency in drug design.

- Dioxo-triazine moiety : Implicated in various biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the benzoyloxy group has been linked to effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Activity Observed |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| Compound C | Pseudomonas aeruginosa | Low |

2. Antitumor Activity

Compounds containing dioxo-pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation.

Case Study: Cytotoxic Effects

A study assessed the cytotoxicity of similar compounds against human cancer cell lines. The results showed significant inhibition of growth in treated cells compared to controls.

3. Enzyme Inhibition

The ability of this compound to interact with specific enzymes suggests potential as an inhibitor in metabolic pathways. For instance, it may inhibit enzymes involved in nucleic acid synthesis or other critical biochemical processes.

Table 2: Enzyme Inhibition Potential

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| DNA Polymerase | Competitive Inhibition | |

| RNA Synthase | Non-competitive | |

| Glutathione S-transferase | Mixed inhibition |

The biological activity of [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate likely involves:

- Binding Interactions : The compound may bind to enzyme active sites or allosteric sites, altering their activity.

- Reactive Metabolites : It may generate reactive species that interact with cellular components.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Impact

- Triazinone vs. This may enhance binding affinity to biological targets .

- Fluorine Substitution: The 4-fluoro modification in the target compound and CAS 153012-08-9 improves metabolic stability compared to non-fluorinated analogs (e.g., CAS 16434-48-3) by reducing oxidative degradation .

- Bromine vs. Triazinone: The brominated analog (CAS 98855-71-1) exhibits higher lipophilicity (logP 3.53) due to bromine’s hydrophobic nature, whereas the triazinone group in the target compound may balance solubility and membrane permeability .

Stereochemical Considerations

The stereochemistry at positions 2, 3, 4, and 5 critically influences molecular conformation. For example:

- The 2R,3R,4S,5R configuration in the target compound contrasts with the 2R,3R,4R,5R configuration in CAS 16434-48-3, leading to differences in ring puckering and intermolecular interactions.

- Tools like SHELXL () are essential for refining such stereochemical details in crystallographic studies, ensuring accurate structural assignments .

常见问题

Q. What are the key synthetic routes for [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate, and how can reaction conditions be optimized for high stereochemical purity?

Answer: The synthesis involves multi-step regioselective benzoylation and fluorination under controlled conditions. Critical steps include:

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (2R,3R,4S,5R) configuration .

- Solvent selection : Dichloromethane or acetonitrile is preferred for solubility and inertness during benzoylation .

- Temperature management : Reactions are conducted at 0–25°C to minimize racemization and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How should researchers safely handle and store [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate in laboratory settings?

Answer:

- Handling : Use nitrile gloves and chemical goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep in airtight containers under dry, inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis of ester groups .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : While no acute toxicity data exists, assume potential irritancy based on structural analogs .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are recommended for resolving stereochemical ambiguities in fluorinated oxolane derivatives like [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate?

Answer:

- X-ray crystallography : Use SHELXL for high-resolution refinement to confirm absolute configuration. The Flack parameter (η) or alternative x parameter can resolve enantiomeric polarity in near-centrosymmetric structures .

- NMR spectroscopy : Employ -NMR to detect fluorination patterns and - HSQC/HMBC for connectivity validation .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ m/z 572.18278) confirms molecular integrity and detects fragmentation pathways .

Q. How can researchers address discrepancies between computational modeling predictions and experimental data (e.g., NMR, X-ray) for [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate?

Answer:

- Re-evaluate force fields : Adjust parameters in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for fluorine’s electronegativity and steric effects .

- Validate torsional angles : Compare experimental X-ray torsion angles (e.g., C2-C3-C4-F) with predicted values to identify conformational mismatches .

- Dynamic NMR studies : Probe temperature-dependent shifts to detect flexible regions that may diverge from static models .

Q. What strategies are effective for analyzing biological interactions of [(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate derivatives?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modified triazine or benzoyl groups to assess bioactivity changes. For example, replace the 3,5-dioxo-triazine with a thione to study enzyme inhibition .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase, guided by crystallographic data .

- In vitro assays : Test cytotoxicity (e.g., IC) against cancer cell lines (e.g., HeLa) and compare with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。